molecular formula C22H24ClN3O4S B2965775 4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride CAS No. 1216910-58-5

4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B2965775
CAS No.: 1216910-58-5
M. Wt: 461.96
InChI Key: VOCOXXHGRGWOAU-UHFFFAOYSA-N
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Description

The compound 4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a benzamide derivative featuring a complex heterocyclic scaffold. Its structure includes:

  • A 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, which combines fused dioxane and benzothiazole rings.
  • A 4-acetylbenzamide substituent, introducing an acetyl group at the para position of the benzamide moiety.
  • A hydrochloride salt to enhance aqueous solubility and stability.

This compound is structurally analogous to the acetamide derivative described in , differing primarily in the substitution of the acetamide group with a 4-acetylbenzamide moiety. The acetyl group may enhance aromatic interactions in biological systems, while the dimethylaminoethyl side chain provides basicity for salt formation and improved pharmacokinetic properties .

Properties

IUPAC Name

4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S.ClH/c1-14(26)15-4-6-16(7-5-15)21(27)25(9-8-24(2)3)22-23-17-12-18-19(13-20(17)30-22)29-11-10-28-18;/h4-7,12-13H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCOXXHGRGWOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC4=C(C=C3S2)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride is a complex heterocyclic derivative with potential therapeutic applications. This article examines its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, based on various studies and synthesized derivatives.

Chemical Structure and Properties

The chemical structure of the compound includes a benzothiazole core fused with a dioxin ring and an acetyl group. The presence of a dimethylamino group enhances its pharmacological profile by potentially improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, synthesized compounds similar to the target compound have shown varying degrees of cytotoxicity against solid tumor cell lines. A study reported that certain benzothiazole derivatives displayed IC50 values less than 100 µg/mL against tumor cells, indicating strong anticancer activity .

CompoundCell Line TestedIC50 (µg/mL)Activity
Compound AMCF-7 (Breast Cancer)75Cytotoxic
Compound BHeLa (Cervical Cancer)50Cytotoxic
Compound CA549 (Lung Cancer)30Highly Cytotoxic

Anti-inflammatory Activity

The compound's derivatives have also been evaluated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential use in treating inflammatory diseases .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. For example, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against pathogenic bacteria . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Bacterial StrainMIC (µg/mL)Activity
E. coli100Moderate
S. aureus50Strong
P. aeruginosa200Weak

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Brazilian Chemical Society evaluated a series of benzoxazepine derivatives for their anticancer properties. The results indicated that these compounds could significantly inhibit cancer cell proliferation and induce apoptosis in targeted cells .
  • Anti-inflammatory Assessment : Another research published in MDPI highlighted the anti-inflammatory potential of benzothiazole analogues. The study found that these compounds effectively reduced inflammation markers in preclinical models .
  • Antimicrobial Testing : Research conducted on various benzothiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Core Structure Key Substituents Functional Implications Reference
4-Acetyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride Dioxino-benzothiazole 4-Acetylbenzamide, dimethylaminoethyl, HCl Enhanced aromatic binding due to acetyl group; improved solubility via hydrochloride salt.
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride Dioxino-benzothiazole Acetamide, dimethylaminoethyl, HCl Smaller acetamide group may reduce steric hindrance but limit aromatic interactions. Similar solubility profile due to identical side chain and salt form.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine Chloro, methyl, hydrazine Sulfone and dithiazine rings confer distinct electronic properties; hydrazine group may enable chelation or redox activity.
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Simple benzamide Ethoxymethoxy, dichlorophenyl Lacks heterocyclic core; dichlorophenyl group enhances lipophilicity and pesticidal activity.

Key Observations:

Heterocyclic Core Variations: The dioxino-benzothiazole core in the target compound (vs. Benzodithiazine derivatives () exhibit strong electron-withdrawing sulfone groups, which may alter metabolic stability compared to the target compound .

Substituent Effects: The 4-acetylbenzamide group in the target compound introduces a larger aromatic surface area than the acetamide analog (), likely enhancing π-π stacking interactions in biological targets . The dimethylaminoethyl side chain, common to both compounds in , suggests shared solubility and basicity profiles, critical for oral bioavailability.

Salt Forms: Both the target compound and its acetamide analog utilize hydrochloride salts, contrasting with neutral or non-salt forms in other analogs (e.g., ). This choice optimizes solubility for in vivo applications .

Methodological Considerations for Similarity Comparison

As highlighted in , structural similarity assessments rely on metrics like Tanimoto coefficients (for 2D fingerprints) or pharmacophore overlap (for 3D alignment). Key findings include:

  • Target vs. Acetamide Analog () : High 2D similarity (~85%) due to shared core and side chain, but divergent bioactivity possible due to the acetyl substitution.
  • Target vs.

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates purified?

The compound is synthesized via condensation reactions under reflux conditions. A typical protocol involves dissolving the benzothiazole precursor (0.001 mol) in absolute ethanol with glacial acetic acid as a catalyst, followed by addition of a substituted benzaldehyde derivative (0.001 mol). The mixture is refluxed for 4 hours, and the solvent is evaporated under reduced pressure. The crude product is filtered and purified via recrystallization or column chromatography . For analogous benzamide hydrochlorides, intermediates like Boc-protected amines are deprotected using HCl/dioxane, followed by salt formation .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • 1H NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), dimethylaminoethyl groups (δ 2.2–3.5 ppm), and dihydrodioxine moieties (δ 4.0–4.5 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., m/z 435.2 [M+H]+ for related compounds) and fragmentation patterns .
  • X-ray crystallography : Resolve hydrogen-bonding networks and lattice energy contributions, as demonstrated for similar acyl hydrazides (CCDC reference: 2032776) .

Advanced Research Questions

Q. How can flow chemistry improve the synthesis yield and reproducibility?

Continuous-flow systems enable precise control of reaction parameters (temperature, residence time). For example, Omura-Sharma-Swern oxidation in flow chemistry reduces side reactions and enhances reproducibility. Use Design of Experiments (DoE) to optimize variables (e.g., reagent stoichiometry, flow rate) and apply statistical models (e.g., ANOVA) to identify critical factors .

Q. How do structural modifications (e.g., substituents on the benzamide ring) affect biological activity?

Structure-activity relationship (SAR) studies on analogous Trypanosoma brucei inhibitors show that electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance potency by increasing electrophilicity and target binding. Compare IC₅₀ values of derivatives using standardized assays (e.g., Alamar Blue for parasite viability) .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature).
  • Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch variability.
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line differences) .

Methodological Guidance

Q. How to analyze hydrogen-bonding interactions in the crystal lattice?

Use Mercury software to calculate hydrogen-bond distances and angles from X-ray data. For example, N–H⋯O interactions in acyl hydrazides (d ≈ 2.8 Å, θ ≈ 160°) stabilize the lattice . Compare with DFT-calculated lattice energies to validate experimental observations .

Q. What computational tools predict the compound’s solubility and stability?

  • Solubility : Apply the Hansen solubility parameters (HSPiP software) using experimental logP values.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use QSPR models to correlate substituent effects with degradation rates .

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